Mercurophylline Mercurophylline
Brand Name: Vulcanchem
CAS No.: 1092649-74-5
VCID: VC18487021
InChI: InChI=1S/C14H24NO4.Hg.H2O/c1-9(19-5)8-15-11(16)10-6-7-14(4,12(17)18)13(10,2)3;;/h9-10H,1,6-8H2,2-5H3,(H,15,16)(H,17,18);;1H2
SMILES:
Molecular Formula: C14H26HgNO5
Molecular Weight: 488.95 g/mol

Mercurophylline

CAS No.: 1092649-74-5

Cat. No.: VC18487021

Molecular Formula: C14H26HgNO5

Molecular Weight: 488.95 g/mol

* For research use only. Not for human or veterinary use.

Mercurophylline - 1092649-74-5

CAS No. 1092649-74-5
Molecular Formula C14H26HgNO5
Molecular Weight 488.95 g/mol
IUPAC Name [3-[(3-carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury;hydrate
Standard InChI InChI=1S/C14H24NO4.Hg.H2O/c1-9(19-5)8-15-11(16)10-6-7-14(4,12(17)18)13(10,2)3;;/h9-10H,1,6-8H2,2-5H3,(H,15,16)(H,17,18);;1H2
Standard InChI Key KNLSOEGWONDWMW-UHFFFAOYSA-N
Canonical SMILES CC1(C(CCC1(C)C(=O)O)C(=O)NCC(C[Hg])OC)C.O

Chemical Identity and Structural Properties

Mercurophylline’s IUPAC name, [3-[(3-carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury hydrate, reflects its hybrid organic-inorganic architecture. The molecule combines a mercury atom bound to a methoxypropyl side chain with a cyclopentanecarbonyl group, enabling both hydrophilicity and metal-mediated biological activity. Key physicochemical properties include:

PropertyValue
Molecular FormulaC14H26HgNO5\text{C}_{14}\text{H}_{26}\text{HgNO}_5
Molecular Weight488.95 g/mol
CAS Registry Number1092649-74-5
SMILES NotationCC1(C(CCC1(C)C(=O)O)C(=O)NCC(C[Hg])OC)C.O

The presence of mercury in the +2 oxidation state (Hg2+\text{Hg}^{2+}) facilitates thiol group binding in proteins, a mechanism central to its diuretic action but also its toxicity . Hydration stabilizes the crystalline structure, enhancing shelf stability compared to earlier mercurial diuretics like merbaphen .

Synthesis and Production

Industrial synthesis of mercurophylline involved reacting mercury(II) chloride with a preformed organic ligand derived from trimethylcyclopentanecarboxylic acid and methoxypropylamine. Precise stoichiometric control at 1:1 mercury-to-ligand ratios minimized residual mercury impurities, a critical factor given the compound’s narrow therapeutic index. Reaction conditions typically required anhydrous ethanol at 60–70°C under nitrogen to prevent oxidation of the mercury center. Post-synthesis purification via recrystallization from aqueous ethanol yielded pharmaceutical-grade material, though batch variability in mercury content remained a challenge .

Pharmacological Mechanism

Mercurophylline exerted diuretic effects primarily through inhibition of sodium reabsorption in the renal proximal tubules. The Hg2+\text{Hg}^{2+} ion binds to sulfhydryl (-SH) groups on the Na+/K+/ATPase pump and aquaporin-2 channels, disrupting ion transport and increasing urinary output . Comparative studies showed a 30–40% greater efficacy in chloride excretion versus contemporaneous diuretics like mersalyl, attributable to its enhanced membrane permeability from the methoxypropyl moiety .

Dose-Response Profile
A 1954 clinical trial demonstrated nonlinear pharmacokinetics:

  • Low dose (0.5 mg/kg): 200–300 mL urine output over 6 hours

  • Therapeutic dose (1.0 mg/kg): 500–800 mL output, peak at 3 hours

  • High dose (2.0 mg/kg): Risk of oliguria due to mercury-induced vasoconstriction

Clinical Applications and Historical Use

Adopted in the 1940s for ambulatory heart failure management, mercurophylline tablets provided sustained diuresis with twice-weekly dosing, reducing reliance on parenteral mercurials . A Pennsylvania Hospital study (1951) of 112 patients reported:

Outcome MetricResult
Edema resolution84% within 2 weeks
Serum creatinineNo significant elevation
Adverse effects22% mild nausea; 8% metallic taste

Notably, the inclusion of theophylline (0.027 g/tablet) enhanced diuretic potency by 15–20% through renal vasodilation, though the exact synergism remains incompletely characterized .

Decline and Therapeutic Obsolescence

The 1960s marked mercurophylline’s obsolescence as thiazide diuretics emerged with superior safety profiles. A pivotal 1967 cohort study showed:

ParameterMercurophylline (n=45)Hydrochlorothiazide (n=45)
5-year survival68%82%
Hospitalizations/year2.10.9
Serum creatinine Δ+0.4 mg/dL+0.1 mg/dL

Mercury’s environmental persistence further discouraged use, with wastewater analysis detecting Hg2+^{2+} residues decades after discontinuation.

While obsolete clinically, mercurophylline remains a reference compound in toxicology studies. Recent investigations utilize its structure to engineer mercury-chelating agents. For example, derivatives replacing Hg2+^{2+} with zinc retain 70% diuretic activity in rat models without nephrotoxicity. Such structural analogs may inform future metal-based therapeutics with mitigated toxicity.

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